N-(4-fluorobenzyl)-8-methyltetrazolo[1,5-a]quinoxalin-4-amine
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is a complex organic compound that belongs to the class of tetrazoloquinoxalines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a tetrazoloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile group.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(4-FLUOROPHENYL)METHYL]-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE: shares structural similarities with other tetrazoloquinoxalines and fluorophenyl derivatives.
N-(4-Fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-YL]pyrimidin-2-amine: is another compound with a fluorophenyl group and a complex heterocyclic structure.
Uniqueness
The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-8-METHYL-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H13FN6 |
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Molecular Weight |
308.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-8-methyltetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H13FN6/c1-10-2-7-13-14(8-10)23-16(20-21-22-23)15(19-13)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
JFVIJCWNEPZGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NN=NN23)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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